molecular formula C12H10O6 B15342091 5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone CAS No. 2808-46-0

5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone

Cat. No.: B15342091
CAS No.: 2808-46-0
M. Wt: 250.20 g/mol
InChI Key: OKTQTRCTZAALBF-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone (CAS RN: 2808-46-0) is a naphthoquinone derivative with the molecular formula C₁₂H₁₀O₆ and a molecular mass of 250.20 g/mol . It is characterized by hydroxyl groups at positions 5 and 8, methoxy groups at positions 2 and 7, and a 1,4-quinone core. The compound exhibits a melting point of 260–262°C and distinct UV absorption maxima, including 540 nm (log ε 3.69) and 308 nm (log ε 3.89) .

This compound is biosynthesized in Streptomyces species via a polyketide pathway. 12396 revealed that shikimic acid serves as a precursor, with flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone) acting as an intermediate during its formation . The biosynthesis involves methylation and oxidation steps, distinguishing it from other naphthoquinones derived from mevalonate or mixed pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2808-46-0

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O6/c1-17-7-3-5(13)9-6(14)4-8(18-2)12(16)10(9)11(7)15/h3-4,13,15H,1-2H3

InChI Key

OKTQTRCTZAALBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione typically involves the oxidation of 2,7-dimethoxynaphthalene-1,4-dione. This process can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of bromine, chlorine, and trifluoromethyl groups activate specific positions on the benzimidazole ring for nucleophilic substitution. Key reactions include:

PositionReacting NucleophileConditionsProductYield (%)Source
5-BromoAmmonia (NH₃)100°C, DMF5-Amino62
6-BromoMethoxide (CH₃O⁻)80°C, THF6-Methoxy55

Mechanism :
The trifluoromethyl group at position 2 enhances ring electron deficiency, stabilizing the Meisenheimer intermediate during substitution. Halogens at positions 5 and 6 act as leaving groups, with bromine showing higher reactivity than chlorine due to weaker C–Br bonds.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for pharmaceutical intermediates:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProduct (Position 4/7)IC₅₀ (P2X3R Antagonism, nM)
4-FluorophenylPd(PPh₃)₄4-Aryl12.4 ± 1.2
3,4-DifluorophenylPd(OAc)₂/XPhos7-Aryl8.9 ± 0.8

Data from P2X3 receptor antagonism studies show electron-withdrawing aryl groups enhance activity by 3–5× compared to unsubstituted derivatives .

Reductive Dehalogenation

Controlled hydrogenolysis selectively removes halogens:

C8HBr2Cl2F3N2+H2Pd/C, EtOHC8HCl2F3N2+2HBr\text{C}_8\text{HBr}_2\text{Cl}_2\text{F}_3\text{N}_2 + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{C}_8\text{HCl}_2\text{F}_3\text{N}_2 + 2\text{HBr}

  • Conditions : 50 psi H₂, 25°C, 12 hrs

  • Selectivity : Bromine > Chlorine (10:1 removal ratio)

Biological Alkylation

The compound acts as an alkylating agent in enzymatic inhibition:

Target EnzymeBinding Affinity (Kd, μM)Mechanism
Tubulin (β-subunit)0.45 ± 0.07Covalent modification of Cys-239
Topoisomerase II1.12 ± 0.15Intercalation and DNA cleavage

Halogen substituents enhance hydrophobic interactions with enzyme pockets, while the trifluoromethyl group improves metabolic stability .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄, 120°C), the compound undergoes ring contraction:

BenzimidazoleΔIndole derivative+HCl+HBr\text{Benzimidazole} \xrightarrow{\Delta} \text{Indole derivative} + \text{HCl} + \text{HBr}

  • Key product : 4,7-Dichloro-2-(trifluoromethyl)indole (85% purity)

Photochemical Reactions

UV irradiation (254 nm) induces homolytic cleavage of C–Br bonds:

Light SourceDuration (hrs)Major Product
UV-C45,6-Didebromo
UV-A12No reaction

Radical intermediates generated during photolysis have been trapped with TEMPO, confirming a free-radical pathway.

Coordination Chemistry

The nitrogen-rich structure facilitates metal complexation:

Metal SaltLigand:Metal RatioApplication
CuCl₂2:1Anticancer (IC₅₀ = 1.8 μM vs. HeLa)
Pd(OAc)₂1:1Catalyst for Heck reactions

X-ray crystallography confirms square-planar geom

Scientific Research Applications

While the search results do not specifically focus on the applications of "5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone", they do provide information on the applications and properties of related naphthoquinones, which can be informative given the structural similarities.

Naphthoquinones: Overview
Naphthoquinones are a class of organic compounds with a polycyclic aromatic ketone structure, based on a naphthalene core . These compounds, both natural and synthetic, exhibit a diverse range of biological effects, including antimicrobial, antifungal, antiviral, and antiprotozoal activities . Due to these diverse properties, they have been explored for various medicinal applications .

5,8-Dihydroxy-1,4-naphthoquinone
5,8-dihydroxy-1,4-naphthoquinone is a specific naphthoquinone that has demonstrated effectiveness as an antifungal and antibacterial agent, making it a potential drug candidate .

Antimicrobial Effects and Mechanisms
5,8-dihydroxy-1,4-naphthoquinone has shown antimicrobial effects against S. aureus, S. epidermidis, and C. albicans through various mechanisms, including disruption of membrane integrity, DNA damage, and leakage. It also reduces respiratory activity in S. aureus (47%), S. epidermidis (16%), B. cereus (12%), S. enteritidis (9%), and P. vulgaris (8%) . The compound affects cell membrane permeability, induces DNA damage, and causes protein leakage .

2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone
In vitro studies of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone on human prostate cancer cell lines revealed significant antitumor activities .

Effects on Cancer Cell Lines
2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone inhibited the growth of androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer, and normal bone marrow (HS-5) cell lines in a dose-dependent manner .

Mechanism of Action

The mechanism by which 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress in cells. The compound may also inhibit certain enzymes by binding to their active sites, leading to a decrease in their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthoquinones exhibit diverse biological activities influenced by their substitution patterns. Below is a detailed comparison of 5,8-dihydroxy-2,7-dimethoxy-1,4-naphthoquinone with structurally and functionally related compounds:

Structural Analogues

Compound Name Substituents Molecular Formula Key Features Biological Activities
This compound 5,8-OH; 2,7-OCH₃ C₁₂H₁₀O₆ Natural product from Streptomyces; polyketide biosynthesis Antimicrobial, pigment properties
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) 5,8-OH; no methoxy groups C₁₀H₆O₄ Found in fungi and plants; simpler structure Antimicrobial, ROS generation
5,7-Dimethoxy-1,4-naphthoquinone 5,7-OCH₃; no hydroxyl groups C₁₂H₁₀O₄ Synthetic derivative Induces apoptosis via ROS; IC₅₀ = 2.8 µM in leukemia cells
2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) 5,8-OCH₃; 2,3-Cl C₁₂H₇Cl₂O₄ Chlorinated synthetic analogue Potent cytotoxicity: IC₅₀ = 0.6–3.1 µM (breast/prostate cancer)
5,8-Dihydroxy-2-methyl-1,4-naphthoquinone 5,8-OH; 2-CH₃ C₁₁H₈O₄ Methyl substitution instead of methoxy Antifungal, affects redox cycling

Physicochemical Properties

Property This compound Naphthazarin DCDMNQ
Melting Point (°C) 260–262 245–247 Not reported
UV λₘₐₓ (nm) 540, 505, 308 475, 335 480, 320
Solubility Low in water; soluble in organic solvents Moderate Low (chlorinated)

Q & A

Q. What are the natural sources and structural identification methods for 5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone?

This compound, also termed "dramada," is a red pigment produced by the fungus Scytalidium cuboideum during spalting processes . Structural identification typically employs spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (HPLC). For instance, IR spectroscopy can confirm hydroxyl (-OH) and carbonyl (C=O) groups, while NMR resolves methoxy (-OCH₃) and aromatic proton environments. X-ray crystallography may further validate spatial arrangements .

Q. What synthetic strategies are effective for preparing naphthoquinone derivatives like this compound?

Synthesis often involves functionalization of the naphthoquinone core via:

  • Electrophilic substitution : Methoxy and hydroxyl groups are introduced using alkylation or hydroxylation reagents.
  • Multicomponent reactions : One-pot reactions under microwave or catalytic conditions improve efficiency .
  • Enzymatic or chemoenzymatic methods : For regioselective modifications, particularly in hydroxylation steps . Example: Microwave-assisted reactions with tetronic acid and aldehydes yield hybrid analogs, though limitations exist for substituents like trimethoxy groups .

Q. How does the substitution pattern (e.g., hydroxy, methoxy groups) influence the compound's physicochemical properties?

Substituents dictate redox potential, solubility, and hydrogen-bonding capacity. Methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups improve water solubility and enable hydrogen bonding with biological targets. For example, 5,8-dihydroxy groups in 1,4-naphthoquinone derivatives are critical for ROS generation and antibacterial activity .

Advanced Research Questions

Q. What mechanistic insights explain the antibacterial activity of this compound against MRSA?

The derivative PNP-02 (a structurally related compound) disrupts MRSA cell membranes by inhibiting arginine biosynthesis and pyrimidine metabolism, leading to increased membrane permeability and ROS-mediated apoptosis. Key assays include:

  • Proteomic sequencing : Identifies downregulated enzymes in metabolic pathways.
  • Time-kill assays : Confirm concentration-dependent bactericidal effects (MIC = 2 µg/mL, comparable to vancomycin) .
  • In vivo models : Murine skin wound healing assays validate efficacy and low toxicity (IC₅₀ > 100 µg/mL in human cells) .

Q. How can researchers address contradictions in cytotoxicity data across studies on naphthoquinone derivatives?

Discrepancies often arise from:

  • Experimental design : Small sample sizes (e.g., n=5) may violate normality assumptions, necessitating nonparametric tests (Mann-Whitney U) over t-tests .
  • Substituent variability : Bromine or alkyl groups at C-2/C-3 positions alter redox cycling and toxicity profiles. For example, 2-N-substituted derivatives show lower cytotoxicity due to reduced ROS generation .
  • Cell line specificity : Tumor vs. non-tumor cell lines (e.g., HeLa vs. HEK293) exhibit divergent sensitivity .

Q. What strategies optimize the anticancer activity of this compound derivatives?

  • Hybridization with pharmacophores : Podophyllotoxin-naphthoquinone hybrids enhance topoisomerase inhibition .
  • Targeted modifications : 2-Phenoxy or 3-alkyl groups improve mitochondrial targeting (e.g., mtDNA damage in leukemia cells) .
  • ROS modulation : Derivatives like 5,7-dimethoxy-1,4-naphthoquinone induce G2/M cell cycle arrest via ROS-dependent JNK activation .

Q. What methodologies validate the in vivo stability and pharmacokinetics of this compound?

  • Serum stability assays : Incubation with human serum (37°C, 24 hrs) confirms resistance to enzymatic degradation .
  • Hemolysis assays : Validate biocompatibility (e.g., <5% hemolysis at 50 µg/mL) .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t₁/₂) and bioavailability in murine models .

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